molecular formula C7H6FN3 B13209315 3-Fluoro-5-hydrazinylbenzonitrile

3-Fluoro-5-hydrazinylbenzonitrile

Cat. No.: B13209315
M. Wt: 151.14 g/mol
InChI Key: QDUWUPSQRWAWHH-UHFFFAOYSA-N
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Description

3-Fluoro-5-hydrazinylbenzonitrile: is an organic compound with the molecular formula C7H6FN3 It is characterized by the presence of a fluorine atom, a hydrazinyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-hydrazinylbenzonitrile typically involves the introduction of a hydrazinyl group to a fluorinated benzonitrile precursor. One common method involves the reaction of 3-fluorobenzonitrile with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-hydrazinylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of azo or azoxy derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

3-Fluoro-5-hydrazinylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of fluorescent probes for detecting biological molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-hydrazinylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The hydrazinyl group can form covalent bonds with active site residues, while the fluorine atom can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

  • 3-Fluoro-4-hydrazinylbenzonitrile
  • 4-Fluoro-5-hydrazinylbenzonitrile
  • 3-Chloro-5-hydrazinylbenzonitrile

Comparison:

  • 3-Fluoro-5-hydrazinylbenzonitrile is unique due to the specific positioning of the fluorine and hydrazinyl groups, which can influence its reactivity and binding properties.
  • 3-Fluoro-4-hydrazinylbenzonitrile has a different substitution pattern, which may result in different chemical and biological activities.
  • 4-Fluoro-5-hydrazinylbenzonitrile has the fluorine atom in a different position, potentially affecting its electronic properties and reactivity.
  • 3-Chloro-5-hydrazinylbenzonitrile has a chlorine atom instead of fluorine, which can significantly alter its chemical behavior and interactions.

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

3-fluoro-5-hydrazinylbenzonitrile

InChI

InChI=1S/C7H6FN3/c8-6-1-5(4-9)2-7(3-6)11-10/h1-3,11H,10H2

InChI Key

QDUWUPSQRWAWHH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1NN)F)C#N

Origin of Product

United States

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